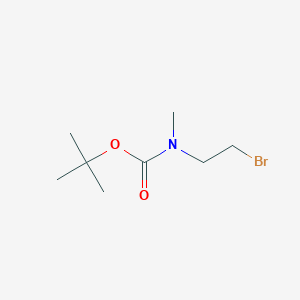![molecular formula C9H7ClN2O2S B1442573 Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1216013-63-6](/img/structure/B1442573.png)
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2S . It is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of the compound is 242.68 .Chemical Reactions Analysis
Pyrimidines, including Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate, are known to undergo a variety of chemical reactions. For example, they can participate in the Dimroth rearrangement, a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a solid compound that should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Antiallergic Properties Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is notable for its antiallergic properties. The compound, along with other derivatives of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, has shown oral activity in rat passive cutaneous anaphylaxis tests. These compounds, including both carboxylic acid salts and esters, were found to inhibit histamine release from rat peritoneal mast cells and allergen-induced bronchospasm in rats (Temple et al., 1979).
Synthetic Methods The synthesis of various derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids, including Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate, has been extensively studied. A novel method for preparing these esters and amides was demonstrated by Santilli et al. (1971), highlighting the compound's potential for further chemical transformations (Santilli, Kim, & Wanser, 1971).
Chemical Properties and Reactions In a study by Bakhite et al. (2005), the compound was used as a key intermediate in the synthesis of novel fused polyheterocyclic systems. This indicates its versatility in forming complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Applications The synthesis of derivatives of Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate has been explored for their antimicrobial properties. Vlasov et al. (2015) developed an effective method for synthesizing derivatives of thieno[2,3-d]pyrimidine-6-carboxylate and evaluated their antimicrobial activities, demonstrating moderate antimicrobial properties (Vlasov, Chernykh, & Osolodchenko, 2015).
Propriétés
IUPAC Name |
ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)5-3-15-8-6(5)7(10)11-4-12-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFSKNOBTNLWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)







